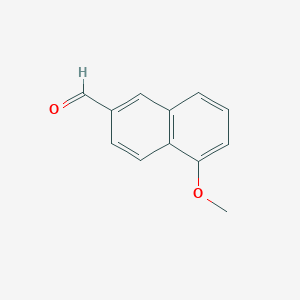

5-Methoxynaphthalene-2-carbaldehyde

Descripción general

Descripción

5-Methoxynaphthalene-2-carbaldehyde is an organic compound with the molecular formula C12H10O2 . It is also known as 5-methoxy-2-naphthaldehyde. This compound is a yellow crystalline solid.

Synthesis Analysis

5-Methoxynaphthalene-2-carbaldehyde can be synthesized by various methods, including the Grignard reaction, Friedel-Crafts reaction, and Vilsmeier-Haack reaction. In the Grignard reaction, the compound is prepared by adding phenylmagnesium bromide to 5-methoxy-2-naphthalene carboxaldehyde. In the Friedel-Crafts reaction, the compound is produced by adding 5-methoxy-2-naphthalene carboxylic acid to acetyl chloride in the presence of aluminum chloride. In the Vilsmeier-Haack reaction, the compound is synthesized by reacting 5-methoxy-2-naphthalene with DMF and phosphorus oxychloride.Molecular Structure Analysis

The molecular weight of 5-Methoxynaphthalene-2-carbaldehyde is 186.21 g/mol . The InChI code is 1S/C12H10O2/c1-14-12-4-2-3-10-7-9 (8-13)5-6-11 (10)12/h2-8H,1H3 . The InChI key is GRSJJQKJOXOGJA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Methoxynaphthalene-2-carbaldehyde is a powder at room temperature . The storage temperature is at room temperature .Aplicaciones Científicas De Investigación

Applications in Natural Product Synthesis

5-Methoxynaphthalene-2-carbaldehyde, a compound with potential uses in natural product synthesis, was studied as part of a group of arylnaphthalene norlignans isolated from the root of Vitex rotundifolia. These compounds, including similar structures such as 1-(3,4-dimethoxyphenyl)-7-hydroxy-8-methoxynaphthalene-3-carbaldehyde, have been identified through spectroscopic evidence and are of interest due to their natural occurrence and potential applications in synthesizing natural products (Kawazoe, Yutani, & Takaishi, 1999).

Role in Synthesis of Schiff Bases

Schiff bases derived from 2-hydroxynaphthalene-1-carbaldehyde, a related compound to 5-Methoxynaphthalene-2-carbaldehyde, have been extensively researched for their potential in the development of commercially useful compounds. Schiff bases, which are a type of azomethine or imine, are essential in synthesizing various fluorescent chemosensors, highlighting their importance in chemical research (Maher, 2018).

Involvement in Complex Chemical Reactions

The compound also plays a role in complex chemical reactions, such as the reaction with o-aminobenzamide to produce Schiff bases, leading to the formation of dihydrohydroxyquinazolinone. These processes demonstrate the versatility of 5-Methoxynaphthalene-2-carbaldehyde and related compounds in advanced chemical synthesis and the study of reaction mechanisms (Christie & Moss, 1985).

Antimicrobial Properties

Research on derivatives of 5-Methoxynaphthalene-2-carbaldehyde, such as 1-(1-methoxynaphthalen-2-yl)ethanone, has revealed their potential antimicrobial properties. These compounds have shown effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains, indicating their potential use in developing new antimicrobial agents (Ashok et al., 2014).

Applications in Material Science

In the field of material science, 5-Methoxynaphthalene-2-carbaldehyde-related compounds have been used in the synthesis of composite materials. For instance, the preparation of poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]/silica composites involves related compounds, demonstrating their utility in creating novel materials with specific properties (Kubo et al., 2005).

Catalysis Research

The compound has also been involved in catalysis research. For example, it plays a role in the selective engineering of solid-base catalysis for O-methylation processes, crucial in producing intermediates like naproxen, a widely used drug. This demonstrates the compound's significance in pharmaceutical manufacturing processes (Yadav & Salunke, 2013).

Safety and Hazards

The safety information for 5-Methoxynaphthalene-2-carbaldehyde includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Mecanismo De Acción

Target of Action

The compound is a part of the naphthoquinone family, which has been studied for their anticancer properties . .

Mode of Action

It is known that naphthoquinones can interact with various biological targets through different mechanisms . For instance, they can undergo redox cycling to generate reactive oxygen species, which can cause oxidative stress and lead to cell death .

Biochemical Pathways

Naphthoquinones, in general, can interfere with multiple cellular pathways, including those involved in cell proliferation, apoptosis, and DNA repair

Result of Action

Naphthoquinones have been shown to induce cell death in cancer cells, suggesting potential anticancer activity

Action Environment

The action, efficacy, and stability of 5-Methoxynaphthalene-2-carbaldehyde can be influenced by various environmental factors These may include the pH of the environment, the presence of other compounds, and the specific conditions of the cellular environment

Propiedades

IUPAC Name |

5-methoxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSJJQKJOXOGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80576935 | |

| Record name | 5-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxynaphthalene-2-carbaldehyde | |

CAS RN |

56894-94-1 | |

| Record name | 5-Methoxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80576935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 5-Methoxy-2-naphthaldehyde in the context of Diospyros kaki?

A1: Research has shown that 5-Methoxy-2-naphthaldehyde, along with its structural isomer 4,8-dihydroxy-5-methoxy-2-naphthaldehyde, is a major component of extracts obtained from the blackened heartwood of Diospyros kaki []. Gas chromatography-mass spectrometry (GC-MS) analysis revealed a high concentration of these compounds in the pith and edges of the blackened heartwood []. This suggests a potential role of these compounds in the heartwood formation process and warrants further investigation.

Q2: How is 5-Methoxy-2-naphthaldehyde distributed within the blackened heartwood of Diospyros kaki?

A2: Time-of-flight secondary ion mass spectrometry (ToF-SIMS) imaging revealed that 5-Methoxy-2-naphthaldehyde is primarily localized within parenchyma cells and the adjacent axial elements of the blackened heartwood []. This specific distribution pattern suggests a potential association with cellular function and wood development in Diospyros kaki.

Q3: Has 5-Methoxy-2-naphthaldehyde been isolated from other Diospyros species?

A3: Yes, 5-Methoxy-2-naphthaldehyde has been isolated from the roots of Diospyros oocarpa, alongside other naphthalene derivatives and bioactive compounds [, ]. This finding highlights the presence of this compound in multiple species within the Diospyros genus.

Q4: What potential biological activities have been associated with 5-Methoxy-2-naphthaldehyde?

A4: While specific studies on the biological activities of 5-Methoxy-2-naphthaldehyde are limited, research on extracts from Diospyros oocarpa containing this compound, along with other naphthoquinones, demonstrated notable antiprotozoal and anthelmintic properties []. This suggests that 5-Methoxy-2-naphthaldehyde, either independently or synergistically with other compounds, might contribute to these observed activities.

Q5: Are there any synthetic routes available for obtaining 5-Methoxy-2-naphthaldehyde?

A5: While a direct synthesis of 5-Methoxy-2-naphthaldehyde hasn't been explicitly described in the provided literature, a related compound, 8-fluoro-1-isopropoxy-5-methoxy-2-naphthaldehyde, was synthesized as a precursor to 8-fluorohein, an analog of the osteoarthritis drug rhein []. This synthesis involved formylation, aromatization, and alkylation of a tetralone derivative, suggesting potential adaptations for synthesizing 5-Methoxy-2-naphthaldehyde.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[methyl(1-methylpyrrolidin-3-yl)amino]propanoate](/img/structure/B3022481.png)

![[2-Methyl-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine](/img/structure/B3022488.png)

![6-Methyl-2-(3-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3022496.png)

![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]amino}propan-2-ol dihydrochloride](/img/structure/B3022504.png)